4-(Allyloxy)-2-methylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-prop-2-enoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-6-11-8-4-5-9-7(2)10-8/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOJIRCDBOJMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663994 | |
| Record name | 2-Methyl-4-[(prop-2-en-1-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7180-92-9 | |
| Record name | 2-Methyl-4-[(prop-2-en-1-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Pyrimidine Scaffolds in Modern Organic Chemistry
The pyrimidine (B1678525) nucleus is a cornerstone of heterocyclic chemistry, recognized for its widespread presence in biological systems and its versatile applications in medicinal chemistry. bohrium.comnih.gov As a fundamental component of nucleic acids (in the form of cytosine, thymine, and uracil), the pyrimidine scaffold is integral to the very blueprint of life. nih.govstudysmarter.co.uk This biological preeminence has inspired chemists to explore pyrimidine derivatives for a vast array of therapeutic applications.
Pyrimidine-based compounds are considered "privileged scaffolds" in drug discovery, meaning they can bind to multiple biological targets with high affinity. bohrium.comnih.gov This has led to the development of numerous drugs with a pyrimidine core that exhibit a wide range of pharmacological activities, including:
Anticancer: Pyrimidine derivatives are central to many anticancer agents, such as 5-fluorouracil, and are a focus in the development of protein kinase inhibitors. nih.gov
Antimicrobial: The pyrimidine ring is found in various compounds developed to combat bacterial and fungal infections. nih.gov
Antiviral: Their role in nucleic acids makes them a key target for antiviral drug design.
Other Therapeutic Areas: Pyrimidine derivatives have also shown potential as anti-inflammatory, antidepressant, and anti-Alzheimer's agents. bohrium.com
The utility of the pyrimidine scaffold stems from its aromatic, electron-deficient nature, which influences its reactivity. The two nitrogen atoms in the ring can be readily functionalized, allowing for the creation of diverse molecular libraries for screening and optimization in drug development. nih.govstudysmarter.co.uk
The Strategic Utility of Allyl Ethers in Synthetic Transformations
Allyl ethers represent a strategically important functional group in organic synthesis, primarily valued for their role as protecting groups for alcohols and phenols. organic-chemistry.org The allyl group can be introduced under relatively simple conditions and exhibits stability across a range of acidic and basic environments. This robustness allows chemists to perform reactions on other parts of a complex molecule without affecting the protected hydroxyl group. organic-chemistry.org
The true synthetic utility of the allyl ether lies in the specific and mild conditions required for its removal (deprotection). organic-chemistry.org The most common method involves transition metal catalysis, typically using palladium(0) complexes. These catalysts facilitate the cleavage of the allyl group, regenerating the free alcohol under conditions that leave many other functional groups intact. organic-chemistry.org This orthogonality is a key principle in the synthesis of complex molecules.
Beyond their use as protecting groups, the double bond in the allyl group serves as a handle for further chemical modifications. mdpi.com Key transformations include:
Isomerization: The double bond can be isomerized to form a propenyl ether, which is more labile and can be cleaved under different conditions. mdpi.com
Click Chemistry: The allyl group can participate in highly efficient thiol-ene "click" reactions, which are used for surface modification and material science applications. mdpi.com
Allylation Reactions: Allyl ethers can sometimes act as allylating agents, transferring the allyl group to nucleophiles, although this is less common than with other allyl sources like halides. nsf.gov
Positioning 4 Allyloxy 2 Methylpyrimidine in Research
Construction and Functionalization of the Pyrimidine Ring
The synthesis of the pyrimidine ring is a well-established field in heterocyclic chemistry, offering a variety of pathways to the core structure. These methods can be broadly categorized into classical cyclization reactions and more advanced, often metal-catalyzed, approaches. The synthesis of this compound typically involves an initial ring-forming reaction to create a 2-methyl-4-hydroxypyrimidine intermediate, which is then subjected to O-allylation.
Classical Cyclization Reactions for Pyrimidine Core Formation
Traditional methods for pyrimidine synthesis have been the bedrock of heterocyclic chemistry for over a century, relying on the condensation of simple, readily available precursors. These methods are valued for their reliability and scalability.
The most common and versatile method for synthesizing the pyrimidine core is the Pinner synthesis, which involves the cyclocondensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a β-dicarbonyl compound. wikipedia.orgmdpi.com For the synthesis of 2-methylpyrimidine (B1581581) derivatives, acetamidine (B91507) is the required N-C-N component. The β-dicarbonyl compound can be varied to introduce different substituents at other positions on the pyrimidine ring.
For instance, the reaction of acetamidine with β-keto esters or dialdehydes leads to the formation of substituted pyrimidines. slideshare.net This reaction is a cornerstone of pyrimidine synthesis, first systematically studied by Pinner in 1884. wikipedia.org The reaction between ethyl acetoacetate (B1235776) and an amidine is a classic example of this approach. slideshare.net Similarly, 4,6-dihydroxy-2-methylpyrimidine, an important intermediate, can be synthesized by reacting acetamidine hydrochloride with dimethyl malonate in the presence of sodium methoxide. google.com The initial product, a hydroxypyrimidine, exists in tautomeric equilibrium with its corresponding pyrimidone form. This hydroxyl group can then be functionalized, for example, through an etherification reaction with allyl bromide to yield the target compound, this compound.
Table 1: Examples of Pinner-type Pyrimidine Synthesis
| β-Dicarbonyl Compound | N-C-N Fragment | Resulting Pyrimidine Core |
| Ethyl Acetoacetate | Acetamidine | 4-Hydroxy-6-methyl-2-methylpyrimidine |
| Diethyl Malonate | Acetamidine | 4,6-Dihydroxy-2-methylpyrimidine google.com |
| Malonaldehyde | Thiourea | 2-Mercaptopyrimidine orgsyn.org |
| Acetylacetone | Urea | 4,6-Dimethyl-2-hydroxypyrimidine mdpi.com |
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrimidines in a single step from three or more reactants. wikipedia.org This approach enhances atom economy and reduces waste by minimizing intermediate isolation steps. The Biginelli reaction is a well-known MCR that produces dihydropyrimidines, which can be subsequently oxidized to pyrimidines.
While the classical Biginelli reaction uses urea, variations employing amidines can also be utilized. More broadly, various MCRs have been developed that combine aldehydes, active methylene (B1212753) compounds, and an amidine source to construct the pyrimidine ring. nih.gov For example, a three-component reaction of an enamine, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can yield 4,5-disubstituted pyrimidines. organic-chemistry.org Pseudo five-component reactions, involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate, have also been reported to form pyrimidines under acidic catalysis. mdpi.com These MCR strategies provide rapid access to a diverse library of substituted pyrimidines. csic.esresearchgate.net
Table 2: Illustrative Multicomponent Reaction for Pyrimidine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
| Aldehyde | β-Keto Ester | Ammonia | Knoevenagel, Michael Addition, Cyclocondensation | Dihydropyrimidine (Hantzsch type) mdpi.com |
| Ketone | NH₄OAc | N,N-dimethylformamide dimethyl acetal | NH₄I / Solvent-free | Substituted Pyrimidine organic-chemistry.org |
| Amidine | Alcohol (x3) | N/A | Iridium catalyst | Substituted Pyrimidine organic-chemistry.org |
Another classical approach relies on the condensation of carbonyl compounds with diamines. wikipedia.org This method involves forming the pyrimidine ring by reacting a three-carbon carbonyl-containing unit with a diamine. An example of this strategy is the synthesis of 4-methylpyrimidine (B18481) using 4,4-dimethoxy-2-butanone (B155242) and formamide (B127407). wikipedia.org This method is particularly useful for synthesizing pyrimidines when the desired substitution pattern is readily accessible from carbonyl precursors.
Advanced Approaches for Pyrimidine Derivatives
Modern organic synthesis has introduced more sophisticated and often catalytic methods for constructing heterocyclic rings, providing access to functionalized pyrimidines that may be difficult to obtain via classical routes.
Transition metal catalysis has emerged as a powerful tool for pyrimidine synthesis, enabling novel bond formations and reaction pathways. acs.org These methods often exhibit high efficiency, selectivity, and functional group tolerance.
Iron Catalysis: An efficient and operationally simple method uses an in-situ prepared iron(II)-complex to catalyze the reaction of ketones, aldehydes, or esters with amidines. nih.govacs.org This reaction proceeds regioselectively through a proposed β-C-H bond functionalization, offering a modular approach to a wide variety of pyrimidine derivatives. organic-chemistry.org
Copper Catalysis: Copper catalysts have been employed in the one-pot synthesis of highly functionalized pyrimidines from cyanogen (B1215507) and β-dicarbonyl compounds under ambient conditions. rsc.org This process is notable for involving a carbon-carbon bond formation step, which is a departure from typical ring-closures that exclusively form carbon-nitrogen bonds. rsc.org
Palladium Catalysis: Palladium-catalyzed annulation strategies have been developed to create fused N-heterocycles, including piperidine (B6355638) rings fused to other carbocycles. nih.gov While not a direct synthesis of the pyrimidine core itself, these types of C-N and C-C bond-forming cross-coupling reactions (like Suzuki-Miyaura) are crucial for functionalizing pyrimidine precursors, such as converting a 4-chloropyrimidine (B154816) or 4-tosyloxypyrimidine into a 4-arylpyrimidine. organic-chemistry.org
Other Metals: Catalysts based on iridium and manganese have been used in four-component reactions to synthesize pyrimidines from amidines and up to three different alcohol molecules. mdpi.com Cobalt has been used to catalyze the [2+2+2] cyclization of nitriles with diynes to prepare substituted pyridines, a strategy that can be extended to other nitrogen heterocycles. acs.org These advanced strategies, often involving annulation or deconstruction-reconstruction sequences, provide powerful alternatives for creating complex pyrimidine-containing molecules. mit.edunih.gov
Table 3: Overview of Metal-Catalyzed Pyrimidine Synthesis
| Metal Catalyst | Reactant 1 | Reactant 2 | Key Feature |
| Iron(II)-complex | Ketone/Aldehyde | Amidine | Modular synthesis via β-C-H functionalization nih.govacs.org |
| Copper(acac)₂ | β-Dicarbonyl Compound | Cyanogen | One-pot synthesis involving C-C bond formation rsc.org |
| Iridium/Manganese | Amidine | Alcohols | Multicomponent synthesis via dehydrogenation/condensation mdpi.com |
| Cobalt Complex | Nitrile | α,ω-Diyne | [2+2+2] Cyclization approach acs.org |
Oxidative Functionalization Techniques
Oxidative functionalization provides a direct avenue for introducing new functional groups onto the pyrimidine ring. While specific oxidative functionalization of this compound is not extensively detailed in the reviewed literature, general principles of pyrimidine oxidation are applicable. For instance, pyrimidine nucleosides are known to be readily oxidized by reagents like osmium tetroxide in an appropriate buffer system. nih.gov This process typically targets the C5-C6 double bond of the pyrimidine ring. umich.edu The oxidation of 1-methyluracil, for example, results in the formation of 5,6-dihydro-4,5,6-trihydroxy-1-methyl-2-pyrimidone. nih.gov
Furthermore, the oxidation of pyrimidine derivatives can be achieved using milder reagents. For instance, the oxidation of heterocycle-fused pyrimidines with a mixture of trifluoroacetic anhydride (B1165640) and hydrogen peroxide can lead to the formation of mono-N-oxide derivatives. rsc.org Another approach involves the use of a nonheme imine-based iron complex as a catalyst for the oxidation of various organic substrates, including amino acid derivatives, with hydrogen peroxide. rsc.org This highlights the potential for developing catalytic oxidative methods for functionalizing the pyrimidine core.
It is important to note that the conditions for these oxidative reactions, such as the choice of oxidant, solvent, and temperature, are crucial for controlling the regioselectivity and preventing over-oxidation or degradation of the starting material. The presence of the allyloxy group in this compound might also influence the outcome of the oxidation, potentially competing for the oxidant.
Regioselective Functionalization via Carbon–Hydrogen (C-H) Activation
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. chemrxiv.org For pyrimidines, regioselective C-H activation allows for the introduction of various substituents at specific positions, bypassing the need for pre-functionalized starting materials. thieme-connect.com
While direct C-H activation of this compound is not explicitly described, related studies on pyridines and other diazines offer valuable insights. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the regioselective synthesis of 4-methyl-substituted dihydroisoquinolones. nih.gov This method demonstrates the potential of transition metal catalysis to control the site of functionalization. Similarly, a palladium-catalyzed meta-C–H functionalization of arenes has been achieved using a pyrimidine-based directing group, showcasing the ability to direct functionalization to a remote position. acs.org
For pyrimidines specifically, the use of hindered magnesium and zinc amide bases in combination with BF3·OEt2 has enabled the selective C-2 metalation of pyrimidines, regardless of their substitution pattern. thieme-connect.com This approach allows for subsequent functionalization at the C-2 position. The regioselectivity of C-H functionalization is often dictated by the electronic properties of the ring and the directing ability of existing substituents.
Nucleophilic Aromatic Substitution (SNAr) Routes to Substituted Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of nucleophiles onto the ring. nih.govwuxiapptec.comnih.gov This reaction is particularly effective when the pyrimidine ring is activated by electron-withdrawing groups. libretexts.org In the context of this compound, the chlorine atom in a precursor like 4-chloro-2-methylpyrimidine (B1348355) serves as a good leaving group for SNAr reactions.
The regioselectivity of SNAr on dichloropyrimidines is a well-studied area. Generally, in 2,4-dichloropyrimidines, the C-4 position is more susceptible to nucleophilic attack than the C-2 position. wuxiapptec.comstackexchange.comstackexchange.com This preference is attributed to the greater stability of the Meisenheimer intermediate formed upon attack at C-4. libretexts.orgstackexchange.com However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. wuxiapptec.comwuxiapptec.com For example, while amines and Stille coupling reactions with 2-MeSO2-4-chloropyrimidine occur selectively at C-4, reactions with alkoxides and formamide anions are selective for the C-2 position. wuxiapptec.com
A variety of nucleophiles can be employed in SNAr reactions with chloropyrimidines, including amines, thiols, and alkoxides, leading to the formation of amino-, thio-, and alkoxy-substituted pyrimidines, respectively. nih.govmdpi.com
Mechanochemical and Ultrasound-Assisted Synthetic Methods
In recent years, mechanochemistry and ultrasound irradiation have gained prominence as green and efficient alternatives to traditional synthetic methods. nih.govnih.gov These techniques can often lead to shorter reaction times, higher yields, and simplified work-up procedures. nih.govnih.gov
Ultrasound-assisted synthesis has been successfully applied to the construction and derivatization of the pyrimidine core. nih.govdntb.gov.uabeilstein-archives.org This method utilizes acoustic cavitation to promote chemical reactions. beilstein-archives.org For instance, the synthesis of highly functionalized pyrimidine derivatives has been achieved in excellent yields through a one-pot multicomponent reaction under ultrasound irradiation at room temperature. nih.gov Comparative studies have shown that ultrasound-assisted methods can significantly reduce reaction times compared to conventional heating. beilstein-archives.org
Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. nih.govnih.gov This technique has been effectively used in the preparation of various organic compounds and has the potential to be applied to the synthesis of this compound and its analogs.
Stereoselective Introduction and Manipulation of the Allyloxy Moiety
The allyloxy group is a versatile functional handle that can be introduced and modified with a high degree of stereocontrol.
Etherification Reactions for Allylic Ether Formation
The formation of the allyloxy group on the pyrimidine ring is typically achieved through an etherification reaction. A common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. numberanalytics.com In the context of this compound, this would involve the reaction of a 2-methylpyrimidin-4-olate salt with an allyl halide.
A facile, one-step, catalyst-free method for the regioselective O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones has been developed using cesium carbonate in DMF. nih.gov This method demonstrates high selectivity for the O-alkylated product over the N-alkylated product. The choice of base and solvent is crucial in controlling the regioselectivity of this reaction.
Transition Metal-Catalyzed Alkoxylation of Allylic Alcohols
Transition metal catalysis provides powerful tools for the formation of C-O bonds with high stereoselectivity. While the direct transition metal-catalyzed alkoxylation of an allylic alcohol with a pyrimidine is not explicitly detailed, related transformations offer significant precedent. For instance, iridium-catalyzed intramolecular asymmetric allylic etherification of pyrimidinemethanols has been used to construct pyrimidine-fused oxazepanes with high enantioselectivity. nih.gov
Furthermore, nickel-catalyzed tandem isomerization-aldolization reactions of allylic alcohols with aldehydes have been developed, demonstrating the ability of transition metals to activate allylic alcohols. nih.gov The direct coupling of unactivated alcohols, including allylic alcohols, with various partners is an active area of research, with nickel-catalyzed arylative substitution of homoallylic alcohols providing a route to allylic arenes. nsf.gov These methodologies highlight the potential for developing transition metal-catalyzed methods for the stereoselective synthesis of this compound and its derivatives.
Strategies for O-Allylation in Heterocyclic Systems
The introduction of an allyl group onto an oxygen atom within a heterocyclic system, known as O-allylation, is a pivotal step in the synthesis of compounds like this compound. The Williamson ether synthesis stands as a classic and widely employed method for this transformation. francis-press.commasterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group by a suitable base to form an alkoxide, which then acts as a nucleophile, attacking an allyl halide (or another allyl derivative with a good leaving group) in an SN2 reaction. masterorganicchemistry.comlibretexts.org The choice of base and solvent is critical to the success of this method and can be tailored to the specific heterocyclic substrate. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides. libretexts.org
Beyond the traditional Williamson synthesis, modern organic chemistry offers alternative strategies for O-allylation. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, presents a powerful and mild alternative. nih.gov This method can be particularly advantageous for complex molecules due to its high functional group tolerance. nih.gov A recent development has seen the emergence of a mechanochemical, solvent-free Tsuji-Trost allylation, which aligns with the principles of green chemistry by reducing solvent waste and often proceeding with faster reaction kinetics. nih.gov
Convergent and Modular Synthesis of this compound
A convergent synthetic approach to this compound is highly desirable as it allows for the independent synthesis of key fragments that are then combined in the final stages of the reaction sequence. nih.gov This strategy offers greater flexibility and efficiency compared to a linear synthesis where the molecule is built step-by-step. For this compound, a convergent synthesis would typically involve the preparation of the 2-methylpyrimidin-4-one core and an appropriate allylating agent, which are then coupled in the key O-allylation step.
Optimization of Reaction Conditions for Target Compound Synthesis
The synthesis of this compound via the Williamson ether synthesis from 2-methylpyrimidin-4-one and an allyl halide can be optimized by systematically varying several reaction parameters. The choice of base, solvent, temperature, and the nature of the leaving group on the allylating agent all play a crucial role in maximizing the yield and minimizing side reactions. For instance, stronger bases like sodium hydride can effectively deprotonate the pyrimidinone, but milder bases like potassium carbonate may be sufficient and offer better functional group compatibility. The solvent can influence the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often effective.
Below is a table representing a hypothetical optimization study for the synthesis of this compound.
| Entry | Base | Solvent | Allylating Agent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Acetone | Allyl Bromide | Reflux | 65 |
| 2 | NaH | THF | Allyl Bromide | Room Temp | 78 |
| 3 | Cs₂CO₃ | DMF | Allyl Bromide | 50 | 85 |
| 4 | K₂CO₃ | Acetonitrile | Allyl Chloride | Reflux | 55 |
| 5 | NaH | DMF | Allyl Bromide | Room Temp | 82 |
This table is a representation of typical optimization parameters and plausible outcomes for the Williamson ether synthesis of the target compound.
Scalability Considerations in Synthetic Design
When planning for the large-scale synthesis of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process. The scalability of the chosen synthetic route is paramount. The Williamson ether synthesis is generally considered a scalable reaction. masterorganicchemistry.com
Key considerations for scaling up the synthesis include:
Reaction Volume and Equipment: Larger reaction volumes necessitate appropriate reactor sizes and materials that can withstand the reaction conditions.
Heat Management: Exothermic or endothermic reactions require efficient heat transfer systems to maintain optimal temperature control and prevent runaway reactions.
Work-up and Purification: The isolation and purification of the final product can be a bottleneck in large-scale synthesis. Methods such as crystallization are often preferred over chromatography for their efficiency and lower solvent consumption.
Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is crucial to ensure safe operation at scale.
A patent for the synthesis of a related compound, 4,6-dihydroxy-2-methylpyrimidine, highlights some of these scalability aspects, such as reaction in a 10L vessel and control of crystallization conditions. google.com These principles would be directly applicable to the scaled-up production of this compound.
Reaction Pathways of the Pyrimidine Nucleus
The pyrimidine ring in this compound is an electron-deficient system, which largely dictates its reactivity. This electron deficiency is a consequence of the presence of two electronegative nitrogen atoms within the aromatic ring.
Nucleophilic Aromatic Substitution (NAS) at Pyrimidine Ring Positions (e.g., C-4, C-6)
The pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-4 and C-6 positions, which are activated by the electron-withdrawing nature of the nitrogen atoms. stackexchange.comechemi.com The allyloxy group at the C-4 position can act as a leaving group, allowing for its replacement by various nucleophiles. The stability of the intermediate formed during the reaction plays a crucial role in determining the regioselectivity. stackexchange.com When a nucleophile attacks the C-4 position, the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto one of the nitrogen atoms, which is a stabilizing factor. stackexchange.comechemi.com
While the generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence through a Meisenheimer complex, recent studies suggest that some SNAr reactions on pyrimidines may proceed through a concerted mechanism. nih.gov The exact mechanism can be influenced by the nature of the nucleophile, the leaving group, and the reaction conditions. The presence of multiple substitution sites on the pyrimidine ring makes it a valuable component in organic synthesis. researchgate.net
| Position | Reactivity towards NAS | Rationale |
| C-4 | High | Activated by both nitrogen atoms; stable intermediate. stackexchange.comstackexchange.com |
| C-6 | High | Activated by both nitrogen atoms; stable intermediate. stackexchange.comstackexchange.com |
| C-2 | Moderate | Activated by both nitrogen atoms, but may experience steric hindrance and greater repulsion with incoming nucleophiles. stackexchange.com |
| C-5 | Low | Not significantly activated for nucleophilic attack. |
Electrophilic Functionalization Characteristics of the Pyrimidine Ring
Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is generally difficult. The two nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. researchgate.net However, electrophilic substitution can occur at the C-5 position, which is the most electron-rich carbon atom in the ring. researchgate.net The presence of activating groups, such as the allyloxy group, can enhance the electron density of the ring and facilitate electrophilic attack, albeit still requiring relatively harsh reaction conditions.
Radical and Photochemical Processes Involving the Pyrimidine Core
The pyrimidine core can participate in radical and photochemical reactions. Functionalization of pyrimidine can occur through radical substitution reactions. rsc.org For instance, the replacement of a hydrogen atom with a hydroxyl or amino group can proceed via radical addition and subsequent elimination steps. rsc.org Photochemical reactions can also be utilized to introduce functional groups onto the pyrimidine ring. Luminescent organic radicals containing pyridyl groups, which are structurally related to pyrimidines, have shown high photostability, suggesting the potential for pyrimidine-containing compounds in photofunctional materials. rsc.org
Cross-Coupling Reactions for Further Functionalization of the Pyrimidine Ring
To overcome the inherent low reactivity of the pyrimidine ring towards certain transformations, cross-coupling reactions are often employed. After converting a C-H bond to a C-halogen or C-metal bond, various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, can be used to introduce a wide range of substituents onto the pyrimidine ring. For example, regioselective magnesiation of pyrimidines using reagents like TMPMgCl·LiCl allows for the introduction of an electrophile at a specific position. nih.gov
Transformations of the Allyloxy Group
The allyloxy group attached to the pyrimidine ring provides a reactive handle for various chemical transformations, independent of the pyrimidine core itself.
Isomerization Reactions of Allyl Ethers (e.g., Claisen Rearrangement, Enol Ether Formation)
Claisen Rearrangement: The allyloxy group can undergo a princeton.eduprinceton.edu-sigmatropic rearrangement known as the Claisen rearrangement upon heating. wikipedia.orgorganic-chemistry.org This reaction involves the migration of the allyl group from the oxygen atom to the C-5 position of the pyrimidine ring, forming a C-C bond and resulting in a 5-allyl-2-methylpyrimidin-4(3H)-one. This rearrangement is a powerful tool for carbon-carbon bond formation. wikipedia.org The aromatic Claisen rearrangement is often followed by tautomerization to regain aromaticity. organic-chemistry.org The reaction can be catalyzed by Lewis acids to proceed under milder conditions. princeton.edu Microwave-assisted heating has also been shown to accelerate the Claisen rearrangement of allyl ethers. clockss.org
Enol Ether Formation: The allyloxy group can also isomerize to form an enol ether. This can be achieved through various methods, including catalysis by transition metal complexes or treatment with a strong base. organic-chemistry.org For example, lithium diisopropylamide (LDA) can promote the conversion of allylic ethers to (Z)-propenyl ethers with high stereoselectivity. organic-chemistry.org Enol ethers are versatile intermediates in organic synthesis, as they are electron-rich alkenes susceptible to attack by electrophiles. wikipedia.org They can be considered as the ether of the corresponding enolate. wikipedia.org
| Transformation | Description | Key Features |
| Claisen Rearrangement | A princeton.eduprinceton.edu-sigmatropic rearrangement of the allyl group from oxygen to the C-5 position of the pyrimidine ring. wikipedia.orgorganic-chemistry.org | Forms a C-C bond; can be thermally or acid-catalyzed. princeton.eduwikipedia.org |
| Enol Ether Formation | Isomerization of the allyl group to form a propenyl ether. | Can be base-catalyzed or transition-metal-catalyzed; produces an electron-rich alkene. organic-chemistry.org |
Selective Cleavage and Deprotection Strategies for Allyl Ethers
The allyl group is a valuable protecting group for hydroxyl functionalities in organic synthesis due to its stability under a range of acidic and basic conditions. organic-chemistry.orgorganic-chemistry.org Its removal, or deprotection, can be achieved under specific and often mild conditions, allowing for the selective unmasking of the hydroxyl group in the presence of other functional groups.
Several methods have been developed for the cleavage of allyl ethers. A common strategy involves isomerization of the allyl group to the more labile vinyl ether, which is then readily hydrolyzed under mild acidic conditions. organic-chemistry.org Transition metal catalysts, particularly those based on palladium, are widely employed for the deprotection of allyl ethers. organic-chemistry.orgnih.gov These reactions often proceed via the formation of a π-allyl palladium(II) complex. organic-chemistry.org For instance, a combination of polymethylhydrosiloxane (B1170920) (PMHS), zinc chloride (ZnCl2), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) has been shown to effectively cleave allyl ethers under mild, ambient conditions. organic-chemistry.org This method is noted for its chemoselectivity and efficiency. organic-chemistry.org
Another approach utilizes palladium catalysis in the presence of a suitable hydrogen acceptor. Barbituric acid derivatives in protic polar solvents like methanol (B129727) have been used for the Pd(0)-catalyzed deprotection of allyl ethers at room temperature, a method compatible with a wide variety of functional groups. organic-chemistry.orgresearchgate.net It has also been demonstrated that aryl allyl ethers can be selectively cleaved in the presence of alkyl allyl ethers under basic conditions with a palladium catalyst. nih.govresearchgate.net
Other reagents and systems for allyl ether cleavage include:
Low-valent titanium species: Generated from Ti(O-i-Pr)4/Mg, these can catalyze the C-O bond cleavage of allyl ethers. researchgate.net
Iodine: In polyethylene (B3416737) glycol-400, iodine (10 mol%) can facilitate the deallylation of aryl and alkyl allyl ethers at room temperature. researchgate.net
Samarium(II) iodide (SmI2): In the presence of water and isopropylamine, SmI2 provides for the selective cleavage of unsubstituted allyl ethers. organic-chemistry.org
tert-Butyllithium: This strong base can induce the cleavage of allylic ethers at low temperatures. organic-chemistry.org
The choice of deprotection strategy often depends on the specific substrate and the presence of other functional groups within the molecule, aiming for high selectivity and yield.
Cycloaddition and Cyclization Reactions Involving the Allylic Double Bond
The allylic double bond in this compound is a site of reactivity for cycloaddition and cyclization reactions, providing a pathway to more complex molecular architectures. These reactions leverage the π-electrons of the double bond to form new cyclic structures.
Cycloaddition Reactions:
Cycloaddition reactions are powerful tools for the construction of cyclic systems. organicreactions.org The allylic double bond can participate as the 2π-electron component in various cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. nih.govlibretexts.org The allylic double bond of this compound could potentially act as a dienophile, reacting with a suitable diene. The feasibility and efficiency of such a reaction would depend on the electronic nature of the double bond, which is influenced by the electron-withdrawing pyrimidine ring. Enzymes have been identified that catalyze [4+2] cycloaddition reactions in biosynthetic pathways. nih.gov
[3+2] Cycloaddition (Dipolar Cycloaddition): This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. libretexts.orguchicago.edu The allylic double bond can serve as the dipolarophile.
[4+3] Cycloaddition: This reaction, which forms a seven-membered ring, typically involves the reaction of a 1,3-diene with an allyl cation or a related three-carbon 2π-electron component. organicreactions.org
Cyclization Reactions:
Intramolecular cyclization reactions involving the allylic group can also occur, often initiated by the generation of a reactive intermediate. For instance, the interaction of similar allyloxy-substituted heterocyclic systems with certain electrophiles can lead to the formation of new heterocyclic rings fused to the original pyrimidine structure.
Synergistic Reactivity and Intramolecular Processes within this compound
Intramolecular Rearrangements Influenced by Ring and Alkoxy Substituents
One of the most significant intramolecular rearrangements for allyl aryl ethers is the Claisen rearrangement . wikipedia.orgpurechemistry.orgorganic-chemistry.org This purechemistry.orgpurechemistry.org-sigmatropic rearrangement involves the thermal or Lewis acid-catalyzed conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. purechemistry.orgname-reaction.com In the context of this compound, which is an allyl aryl ether, heating can induce the migration of the allyl group from the oxygen atom to a carbon atom of the pyrimidine ring.
The classic aromatic Claisen rearrangement typically involves the migration of the allyl group to the ortho position of an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org The specific outcome of a Claisen rearrangement on the this compound system would be influenced by the electronic properties and substitution pattern of the pyrimidine ring.
The reaction proceeds through a concerted, pericyclic mechanism, often favoring a chair-like transition state. wikipedia.orgorganic-chemistry.org The kinetics are first-order, and the process is intramolecular. wikipedia.org Variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen rearrangements, allow for the formation of γ,δ-unsaturated esters and carboxylic acids, respectively. wikipedia.orgmasterorganicchemistry.com
Interaction with Electrophilic Reagents
The pyrimidine ring in this compound is an electron-deficient system, which influences its reactivity towards electrophiles. However, the molecule also possesses nucleophilic centers, such as the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ether linkage, as well as the π-electrons of the allylic double bond.
Electrophilic attack can occur at several sites:
At the Pyrimidine Ring: While the ring itself is generally deactivated towards electrophilic aromatic substitution, the presence of the electron-donating allyloxy group can direct incoming electrophiles to specific positions. libretexts.orgyoutube.com
At the Allylic Double Bond: The double bond can be attacked by electrophiles, leading to addition or substitution reactions. For instance, allylic systems can undergo halogenation at the allylic position under specific conditions, often involving radical intermediates. youtube.com
At the Ether Oxygen: The lone pairs on the ether oxygen can interact with Lewis acids.
At the Ring Nitrogens: The nitrogen atoms of the pyrimidine ring are basic and can be protonated or react with other electrophiles.
Research on the related compound, 4-(allyloxy)-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine, has shown that its interaction with tellurium-containing electrophiles like tellurium tetrahalides and p-methoxyphenyltellurium trichloride (B1173362) leads to the formation of 1:1 adducts. researchgate.net This suggests that the electrophile coordinates with the substrate, though the exact site of interaction in this complex system was not definitively elucidated in the abstract. Such studies highlight the potential for complex formation and subsequent reactivity upon interaction with electrophilic reagents. The outcome of such interactions in this compound would similarly depend on the nature of the electrophile and the reaction conditions.
The reactivity of allylic systems can also be influenced by the formation of resonance-stabilized intermediates, such as allylic cations, anions, or radicals, which can delocalize charge or an unpaired electron over the three-carbon allylic system. youtube.com This delocalization can lead to mixtures of products in substitution and addition reactions. youtube.com
Theoretical and Computational Investigations of 4 Allyloxy 2 Methylpyrimidine
Electronic Structure and Molecular Orbital Analysis
The electronic properties and molecular orbitals of 4-(allyloxy)-2-methylpyrimidine are fundamental to understanding its reactivity and potential applications. Computational chemistry offers powerful tools to probe these characteristics at a quantum mechanical level.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For a molecule like this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate a range of electronic and structural parameters. nih.govnih.govnih.gov
These calculations would typically begin with a geometry optimization to find the most stable conformation of the molecule. Following this, various properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. nih.gov
Other properties that can be calculated include the dipole moment, which provides insight into the molecule's polarity, and the molecular electrostatic potential (MEP), which maps the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. nih.gov
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
| Illustrative data for 4-phenylpyrimidine (B189444), calculated at the B3LYP/6-311++G(d,p) level of theory. nih.gov |
Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions within a molecule. It provides a localized picture of the electron density, which is more aligned with the intuitive Lewis structure concept of chemical bonds and lone pairs. acs.orgnih.gov
For this compound, NBO analysis would reveal the nature of the bonds, including their hybridization and polarization. For instance, it would detail the hybridization of the atomic orbitals contributing to the C-N bonds within the pyrimidine (B1678525) ring and the C-O bond of the allyloxy group.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Significant E(2) values indicate strong hyperconjugative or resonance effects, which contribute to the molecule's stability. nih.gov In the context of this compound, this analysis could reveal interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the pyrimidine ring and the allyl group.
The following table provides an example of NBO analysis data for a substituted pyrimidine, highlighting the types of interactions that would be characterized for this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N1 | π(C2-N3) | 25.4 |
| LP(1) O4 | σ(C4-C5) | 5.2 |
| π(C5-C6) | π*(N1-C2) | 18.9 |
| Illustrative NBO analysis data for a generic substituted pyrimidine. |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and predicting the selectivity of reactions.
The synthesis of pyrimidine derivatives can often proceed through multi-step reaction sequences. organic-chemistry.orgcreative-proteomics.comnih.gov Computational modeling can be used to map the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This provides a detailed understanding of the reaction mechanism and helps to identify the rate-determining step. nih.gov
For the synthesis of this compound, a likely route would involve the reaction of a 4-halo-2-methylpyrimidine with allyl alcohol in the presence of a base. Computational studies could model this nucleophilic aromatic substitution (SNAr) reaction, elucidating the energetics of the addition-elimination mechanism. Such studies would involve locating the transition state for the nucleophilic attack of the allyloxy group on the pyrimidine ring and the subsequent departure of the leaving group.
Many reactions involving substituted pyrimidines can potentially yield multiple products, leading to questions of regioselectivity and stereoselectivity. Computational methods can be highly effective in predicting the favored product by comparing the activation energies of the different possible reaction pathways. nih.gov
In reactions involving the allyloxy group of this compound, such as electrophilic additions to the double bond, computational analysis could predict whether the reaction will occur at the terminal or internal carbon of the allyl group. By calculating the energies of the transition states for both possibilities, the regioselectivity can be determined.
Similarly, for reactions that can produce stereoisomers, computational modeling can predict the stereochemical outcome. This is achieved by calculating the energies of the diastereomeric transition states. The pathway with the lower activation energy will be favored, leading to the major stereoisomer.
Advanced Computational Modeling Techniques and Their Application
Beyond standard DFT and NBO analyses, more advanced computational techniques are being increasingly applied to study complex chemical systems. These include:
Ab initio molecular dynamics (AIMD): This method allows for the simulation of the dynamic behavior of molecules over time, providing insights into reaction dynamics and the influence of solvent effects.
Machine Learning (ML): ML models are being developed to predict reaction outcomes, including regioselectivity, with high accuracy and speed, often by learning from large datasets of known reactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models use computational descriptors to correlate the chemical structure of a molecule with its biological activity or other properties. nih.gov
While these advanced techniques have not yet been specifically applied to this compound in published research, they represent powerful future avenues for gaining a deeper understanding of its chemical behavior and potential applications.
Applications of 4 Allyloxy 2 Methylpyrimidine in Advanced Organic Synthesis and Material Science
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of the allyloxy group on the 2-methylpyrimidine (B1581581) core makes 4-(Allyloxy)-2-methylpyrimidine a valuable intermediate in the synthesis of more elaborate molecules. The allyl group can be chemically modified or cleaved under specific conditions, while the pyrimidine (B1678525) ring can undergo various transformations, allowing for the stepwise construction of complex molecular architectures.
One of the primary applications of this compound is as a precursor to other functionalized pyrimidines. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine, an important intermediate for the anticancer drug Dasatinib, highlights the utility of related pyrimidine structures google.com. While the direct use of this compound in the synthesis of a marketed drug is not prominently documented, its structural motifs are found in various pharmacologically active molecules. The allyloxy group can serve as a protecting group for the 4-hydroxy functionality on the pyrimidine ring, which can be deprotected at a later synthetic stage.
Furthermore, the pyrimidine ring itself is a key component in a multitude of bioactive compounds, including inhibitors of kinases such as Aurora kinases and glycogen (B147801) synthase kinase-3β (GSK-3β) nih.govyoutube.com. The 2-methylpyrimidine moiety is a common feature in these inhibitors. Starting with This compound , medicinal chemists can leverage the reactivity of the allyl group for further functionalization or use the pyrimidine core as a scaffold to build upon, ultimately leading to the synthesis of potent and selective therapeutic agents. For example, the discovery of highly selective Aurora kinase inhibitors often involves the derivatization of a core pyrimidine structure nih.gov.
Utilization as a Building Block for Diversified Heterocyclic Scaffolds
The chemical reactivity of This compound makes it an excellent starting point for the construction of a variety of other heterocyclic systems. The pyrimidine ring can act as a foundational scaffold, while the allyloxy group can participate in a range of chemical transformations to build fused or spirocyclic structures.
A significant, though not explicitly documented for this specific compound, potential reaction is the Claisen rearrangement. In this nih.govnih.gov-sigmatropic rearrangement, an allyl ether can be thermally or catalytically converted into a C-allyl derivative nih.govnih.govrsc.orgjst.go.jp. For This compound , a Claisen rearrangement would be expected to yield 5-allyl-2-methylpyrimidin-4(3H)-one, a valuable intermediate for further synthetic elaborations. This transformation introduces a carbon-based substituent at the C5 position of the pyrimidine ring, a common site for modification in the development of bioactive molecules.
Moreover, the pyrimidine ring of This compound can be a precursor for the synthesis of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. These fused systems are of great interest due to their diverse biological activities nih.govsigmaaldrich.com. Synthetic strategies towards pyrimido[4,5-d]pyrimidines often involve the annulation of a second pyrimidine ring onto a pre-existing one, a process where a functionalized starting material like This compound could be employed.
The development of novel synthetic methodologies, such as multicomponent reactions, provides further avenues for the utilization of pyrimidine-based building blocks in the creation of diverse heterocyclic libraries for drug discovery and material science google.com.
Potential in the Development of Functional Materials (e.g., π-conjugated systems)
The electronic properties of the pyrimidine ring suggest that derivatives of This compound could have potential applications in material science, particularly in the realm of π-conjugated systems. Pyrimidine itself is an electron-deficient heterocycle, and when incorporated into larger conjugated structures, it can significantly influence the electronic and photophysical properties of the resulting material.
Analytical and Spectroscopic Methodologies for Structural Elucidation of 4 Allyloxy 2 Methylpyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-(Allyloxy)-2-methylpyrimidine.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the protons on the pyrimidine (B1678525) ring, the methyl group, and the allyloxy group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be characteristic of the specific electronic environment of each proton.
¹³C NMR (Carbon-13 NMR): This method detects the carbon backbone of the molecule. A ¹³C NMR spectrum of this compound would show a unique signal for each carbon atom in a distinct chemical environment. This includes the carbons of the pyrimidine ring, the methyl group, and the allyloxy substituent. The chemical shifts of these signals are indicative of the hybridization and bonding of the carbon atoms.
While specific data for the target compound is not available, analysis of related pyrimidine derivatives shows characteristic chemical shift regions for the pyrimidine ring protons and carbons. aip.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). In the IR spectrum of this compound, characteristic absorption bands would be expected for:
C=N and C=C stretching vibrations within the pyrimidine ring.
C-H stretching and bending vibrations of the methyl and allyloxy groups.
C-O-C stretching of the ether linkage.
Studies on various pyrimidine derivatives have established the characteristic vibrational frequencies for the pyrimidine core and common substituents. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.
MS: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern can offer clues about the structure of the molecule.
HRMS: This high-resolution technique provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition and confirm the molecular formula of the compound.
Elemental Analysis (EA)
Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to verify its accuracy.
Advanced Spectroscopic Techniques for Detailed Structural Characterization
For more complex structural problems or for unambiguous assignment of all signals in the NMR spectra, advanced techniques are employed. These include:
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools.
COSY establishes correlations between coupled protons (¹H-¹H).
HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H).
HMBC shows correlations between carbons and protons that are separated by two or three bonds, which is invaluable for determining the connectivity of different parts of the molecule.
Hyphenated Techniques: The coupling of chromatographic separation with spectroscopic detection, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the analysis of complex mixtures and the characterization of individual components.
These advanced methods are routinely used in the characterization of novel heterocyclic compounds, including pyrimidine derivatives, to provide a complete and unambiguous structural assignment.
Future Research Directions and Perspectives in 4 Allyloxy 2 Methylpyrimidine Chemistry
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient, sustainable, and versatile synthetic methods is paramount for advancing the chemistry of 4-(allyloxy)-2-methylpyrimidine. Current synthetic strategies often rely on classical Williamson ether synthesis, starting from a 2-methyl-4-hydroxypyrimidine precursor and an allyl halide. Future research should focus on more advanced and catalytic approaches to improve yields, reduce waste, and expand substrate scope.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Investigating one-pot MCRs that construct the pyrimidine (B1678525) ring while simultaneously introducing the allyloxy functionality would be a significant advancement. acs.org For instance, a regioselective, iridium-catalyzed multicomponent synthesis using amidines and alcohols could potentially be adapted. acs.org
Modern Catalytic Systems: The application of recently developed catalytic systems could offer milder and more efficient pathways. mdpi.com Research into nickel-catalyzed dehydrogenative coupling or copper-catalyzed cyclization reactions, which have proven effective for other pyrimidine syntheses, could lead to novel routes. organic-chemistry.org An iron-complex catalyzed dehydrogenative functionalization of alcohols with alkynes and amidines also presents a promising, environmentally friendly alternative. organic-chemistry.org
Flow Chemistry and Microwave-Assisted Synthesis: Employing flow chemistry or microwave irradiation could enhance reaction rates, improve yields, and allow for safer handling of intermediates. Microwave irradiation has been successfully used in the samarium chloride-catalyzed cyclization for pyrimidine synthesis. organic-chemistry.org
The table below summarizes promising catalytic systems for pyrimidine synthesis that could be adapted for this compound.
| Catalyst Type | Reaction Type | Potential Advantages |
| Iridium-Pincer Complexes | [3+1+1+1] Multicomponent Synthesis | High regioselectivity, use of simple alcohol building blocks. acs.org |
| Nickel Complexes | Dehydrogenative Coupling | In situ oxidation of alcohols, avoids pre-functionalization. mdpi.com |
| Copper Catalysts | Annulation/Cyclization | Facile, general, and economical synthesis from ketones and nitriles. organic-chemistry.org |
| Zinc Chloride (ZnCl₂) | Three-Component Coupling | Single-step synthesis from enamines or methyl ketones. organic-chemistry.org |
| Iron Complexes | Dehydrogenative Functionalization | Eco-friendly, mild aerobic conditions. organic-chemistry.org |
Investigation of Undiscovered Reactivity Profiles and Transformations
The bifunctional nature of this compound, possessing both a reactive allyloxy group and an electron-deficient pyrimidine ring, suggests a rich and largely unexplored reactivity profile.
Future investigations should target:
Pericyclic Reactions: The allyloxy group is primed for acs.orgacs.org-sigmatropic rearrangements (Claisen rearrangement). A study from 1963 noted the allyl rearrangement of a related allyloxy-triazolopyrimidine. nih.gov Detailed mechanistic and synthetic studies, analogous to computational work on allyloxy furans, could reveal temperature or catalyst-controlled pathways to novel, rearranged pyrimidine isomers. rsc.org These rearrangements could provide access to C-allyl pyrimidinones (B12756618), which are valuable synthetic intermediates.
Cycloaddition Reactions: The allyl group's double bond can act as a dienophile or dipolarophile. Exploring its participation in Diels-Alder or 1,3-dipolar cycloaddition reactions could yield complex fused-ring systems. ontosight.ai
Functionalization of the Pyrimidine Ring: The pyrimidine ring is generally susceptible to nucleophilic attack at the 2-, 4-, and 6-positions, while electrophilic substitution tends to occur at the 5-position. wikipedia.org Research into selective C-H functionalization at the C-5 or C-6 positions could provide a direct route to novel derivatives without requiring multi-step synthesis. The reactivity of the ring can be tuned by introducing electron-donating or withdrawing groups, a strategy used effectively with 2-sulfonylpyrimidines. acs.org
Radical Reactions: Free-radical coupling at the allyl group, similar to methods used for synthesizing 3'-allyl-2',3'-dideoxyribonucleosides, presents another avenue for derivatization. acs.org
Advancements in Theoretical Modeling and Predictive Chemistry
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. Applying these methods to this compound can accelerate discovery.
Future theoretical work should include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, electronic structure, and spectroscopic properties. researchgate.net Crucially, it can elucidate reaction mechanisms and calculate activation energy barriers for potential transformations, such as the Claisen rearrangement, helping to predict reaction outcomes under different conditions. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: If this compound or its derivatives show biological activity, QSAR models can be developed to establish a mathematical relationship between their chemical structure and activity. nih.gov Such models, which rely on molecular descriptors codifying electronic and steric properties, can predict the activity of new, unsynthesized derivatives, streamlining the drug discovery process. nih.gov
Predicting Material Properties: Theoretical modeling can predict properties relevant to materials science, such as molecular polarizability and dipole moments, which are crucial for designing materials like liquid crystals. researchgate.net This predictive capability can guide the synthesis of derivatives with desired functional characteristics.
The following table outlines key parameters that can be investigated using theoretical models.
| Computational Method | Investigated Properties | Potential Insights |
| Density Functional Theory (DFT) | Reaction energy profiles, transition states, molecular orbital energies, spectroscopic data (IR, NMR). | Mechanistic details of rearrangements, prediction of reactivity sites, validation of experimental data. rsc.orgresearchgate.net |
| QSAR / Data-Driven Modeling | Correlation of molecular descriptors with biological activity. | Prediction of efficacy for new derivatives, identification of key structural features for activity. nih.govnih.gov |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, intermolecular interactions. | Understanding behavior in solution, predicting binding modes to biological targets. |
Strategic Integration into Emerging Fields of Organic Synthesis and Functional Material Design
The ultimate goal of fundamental chemical research is to apply knowledge toward practical ends. This compound is well-positioned to serve as a strategic building block in diverse fields.
Organic Synthesis and Medicinal Chemistry: The pyrimidine core is a "privileged scaffold" found in numerous pharmaceuticals. mdpi.comnih.gov The dual reactivity of this compound makes it an ideal starting point for creating libraries of complex molecules for high-throughput screening. The allyl group can be used as a handle for diversification via cross-coupling, metathesis, or addition reactions, while the pyrimidine ring can be further functionalized.
Functional Material Design: The electronic properties of the pyrimidine ring and the polymerizable nature of the allyl group suggest applications in materials science. researchgate.net Research could focus on synthesizing liquid crystals, leveraging the structural motifs of known allyloxy-based mesogens. researchgate.net Furthermore, its integration into polymers could lead to functional materials with unique optical or thermal properties. The electron-deficient nature of the pyrimidine ring could also be exploited in the design of luminescent materials. researchgate.net
Future progress in the chemistry of this compound will depend on a synergistic approach that combines innovative synthesis, thorough reactivity studies, predictive computational modeling, and a clear focus on strategic applications. By pursuing these research directions, the scientific community can unlock the full potential of this versatile heterocyclic compound.
Q & A
Q. What are the optimal synthetic routes for 4-(allyloxy)-2-methylpyrimidine, and how can reaction yields be improved?
Methodological Answer:
- Direct Synthesis: The allyloxy group can be introduced via nucleophilic substitution using allyl alcohol or allyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperatures between 60–80°C are recommended to balance reactivity and byproduct formation .
- Yield Optimization: Use anhydrous solvents (e.g., CH₂Cl₂) and controlled stoichiometry (1:1.2 molar ratio of pyrimidine precursor to allylating agent). Purification via column chromatography with petroleum ether/ethyl acetate (3:1) improves purity .
- Alternative Routes: Continuous flow synthesis with thiol-ene chemistry may enhance efficiency and reduce side reactions, as demonstrated for structurally similar allyloxy-substituted compounds .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Confirm allyloxy substitution via characteristic proton signals (δ 5.8–6.0 ppm for vinyl protons, δ 4.5–4.7 ppm for –OCH₂–) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 165.1024 for C₈H₁₀N₂O) .
- X-ray Crystallography: Resolve crystal packing and dihedral angles between pyrimidine and allyloxy groups (e.g., dihedral angles ~64° for similar structures) .
Q. What are the key chemical reactions and stability considerations for this compound?
Methodological Answer:
- Reactivity:
- Hydrolysis: Susceptible to acidic/basic hydrolysis at the allyloxy group. Stability testing in buffered solutions (pH 2–12) is critical for drug design applications .
- Electrophilic Substitution: The pyrimidine ring undergoes halogenation (e.g., Cl/Br) at the 5-position under mild conditions (e.g., NBS in CCl₄) .
- Storage: Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the allyloxy group .
Advanced Research Questions
Q. How do steric and electronic effects of the allyloxy group influence bioactivity in pyrimidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Steric Effects: The allyloxy group’s planar conformation (resolved via X-ray) may hinder binding to hydrophobic enzyme pockets, reducing activity compared to bulkier substituents .
- Electronic Effects: Electron-donating allyloxy groups enhance π-π stacking with aromatic amino acids (e.g., tyrosine in kinase targets). Computational modeling (DFT) predicts charge distribution and binding affinity .
- Case Study: Fluorinated analogs (e.g., 4-fluoro-2-methylpyrimidine) show improved metabolic stability, suggesting allyloxy derivatives could benefit from targeted fluorination .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
- Data Reconciliation:
- Assay Variability: Standardize in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) across studies. Use positive controls (e.g., indomethacin) to normalize results .
- Metabolic Interference: Test metabolites (e.g., hydrolysis products) using LC-MS to rule out false positives in cytotoxicity screens .
- Meta-Analysis: Compare datasets from PubChem and crystallographic databases to identify outliers in IC₅₀ values .
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- In Silico Tools:
- Molecular Docking: Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with lower binding energies (ΔG < –8 kcal/mol) .
- ADMET Prediction: Use SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for improved bioavailability .
- Case Study: Derivatives with morpholine substituents (e.g., from ) show enhanced solubility and blood-brain barrier penetration .
Experimental Design Challenges
Q. What are the critical considerations for scaling up this compound synthesis while maintaining yield?
Methodological Answer:
- Process Optimization:
- Batch vs. Flow: Transitioning from batch to continuous flow reactors reduces reaction time and improves heat dissipation for exothermic steps (e.g., allylation) .
- Catalyst Recycling: Immobilize catalysts (e.g., Pd/C for coupling reactions) to minimize costs in multi-step syntheses .
Q. How can crystallographic data address discrepancies in reported molecular geometries of this compound?
Methodological Answer:
- Refinement Protocols: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Compare thermal ellipsoids to detect disorder in allyloxy groups .
- Data Sharing: Deposit validated crystallographic data in the Cambridge Structural Database (CSD) to benchmark against literature .
Tables for Key Data
Q. Table 1: Comparative Reactivity of Pyrimidine Derivatives
| Compound | Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| This compound | Allylation | 78 | K₂CO₃, DMF, 70°C, 12h | |
| 4-Fluoro-2-methylpyrimidine | Fluorination | 92 | Selectfluor, CH₃CN, RT |
Q. Table 2: Bioactivity of Selected Analogs
| Derivative | Target Protein | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|---|
| 4-(Allyloxy)-2-methyl | COX-2 | 12.3 | In vitro enzymatic | |
| 4-Methoxy-2-methyl | EGFR Kinase | 8.7 | Fluorescence polarization |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
